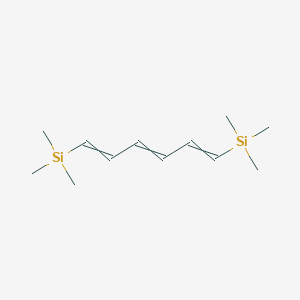
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a hexatriene backbone with trimethylsilyl groups attached at both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) typically involves the reaction of a hexatriene precursor with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Hexa-1,3,5-triene+2(Trimethylsilyl chloride)→(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl-substituted alkanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
While direct biological applications are limited, derivatives of this compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine
Industry
In industry, this compound is used in the production of advanced materials, including silicon-based polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism by which (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) exerts its effects is primarily through its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and influence the reactivity of the hexatriene backbone. Molecular targets and pathways involved include interactions with oxidizing and reducing agents, as well as potential catalytic applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-1,3,5-triene: Lacks the trimethylsilyl groups, making it more reactive and less stable.
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylgermane): Similar structure but with germanium instead of silicon, leading to different reactivity and applications.
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylstannane):
Uniqueness
(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is unique due to the presence of silicon, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This makes it particularly valuable in the synthesis of organosilicon compounds and advanced materials.
Propiedades
Número CAS |
133683-82-6 |
|---|---|
Fórmula molecular |
C12H24Si2 |
Peso molecular |
224.49 g/mol |
Nombre IUPAC |
trimethyl(6-trimethylsilylhexa-1,3,5-trienyl)silane |
InChI |
InChI=1S/C12H24Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H,1-6H3 |
Clave InChI |
GOMIPTCDZFZSPL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C=CC=CC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)

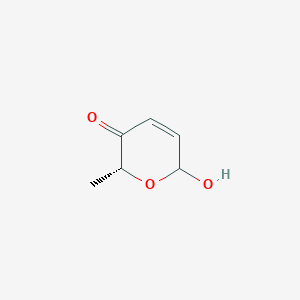

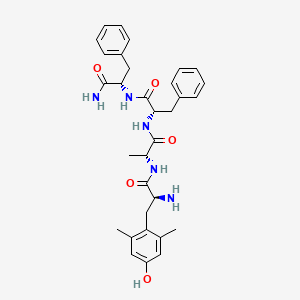

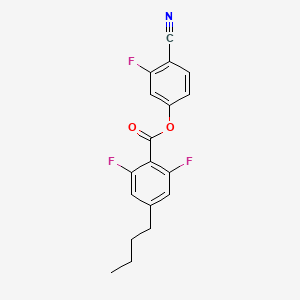

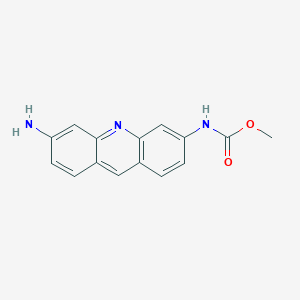


![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
